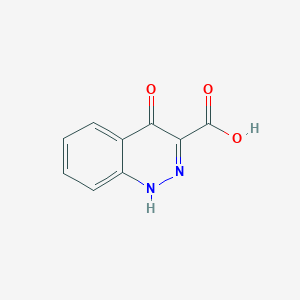

4-Hydroxycinnoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968256 | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-17-7, 18514-85-7 | |

| Record name | 53512-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxyquinoline-3-carboxylic acid basic properties

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carboxylic Acid: Core Properties and Applications

Introduction

4-Hydroxyquinoline-3-carboxylic acid stands as a cornerstone scaffold in the landscape of medicinal chemistry and drug development. While its name suggests a simple hydroxyl-substituted quinoline, its true nature is revealed in a dynamic equilibrium with its tautomeric form, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This structural duality is fundamental to its chemical reactivity and biological activity. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in chloroquine synthesis, paved the way for the development of the vast class of fluoroquinolone antibiotics[1]. Today, this "privileged structure" is leveraged to create compounds with a wide spectrum of therapeutic applications, from antibacterial and anticancer to anti-HIV agents[2].

This guide offers a comprehensive exploration of the core properties of 4-hydroxyquinoline-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis protocols, and biological significance, providing the foundational knowledge necessary to harness its full potential in the laboratory.

Chemical Identity and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 4-Hydroxyquinoline-3-carboxylic acid is identified by its unique structural arrangement and properties.

Synonyms: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 4-Quinolone-3-carboxylic acid[3] CAS Number: 34785-11-0[3][4][5] Molecular Formula: C₁₀H₇NO₃[3][5] Molecular Weight: 189.17 g/mol [3][5]

Tautomerism: The Keto-Enol Equilibrium

A critical feature of 4-hydroxyquinoline-3-carboxylic acid is its existence as a mixture of two tautomers in equilibrium: the "enol" form (4-hydroxyquinoline) and the "keto" form (4-quinolone). This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's hydrogen bonding capabilities, aromaticity of the heterocyclic ring, and interaction with biological targets. The keto form is generally considered the more stable tautomer.

Caption: Keto-Enol Tautomerism of the Core Scaffold.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its suitability for specific applications, from reaction conditions to formulation development.

| Property | Value | Significance for Researchers |

| Appearance | Off-white to light brown solid[6][7] | Provides a simple, first-pass quality control check. |

| Melting Point | 268-273 °C[5][7] | A sharp melting point range is an indicator of purity. |

| pKa (Predicted) | 0.81 ± 0.30[7] | Indicates the acidity of the carboxylic acid group, crucial for designing salt-formation strategies and understanding ionization at physiological pH. |

| Solubility | Soluble in DMF and DMSO[8] | Essential for selecting appropriate solvents for reactions, biological assays, and analytical characterization (e.g., NMR). |

| Storage | 2-8°C, stored under nitrogen[7] | Recommends proper long-term storage conditions to maintain compound integrity. |

Synthesis and Purification

The accessibility of 4-hydroxyquinoline-3-carboxylic acid is primarily through the hydrolysis of its corresponding ethyl ester, which is often synthesized via the classic Gould-Jacobs reaction.

Synthetic Pathway Overview: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline core. The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system. This initial product is the ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.

Caption: The Gould-Jacobs reaction pathway to the target acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the conversion of ethyl 4-hydroxyquinoline-3-carboxylate to the target acid. It is a self-validating system where the successful execution of each step is confirmed by observable physical changes.

Objective: To synthesize 4-hydroxyquinoline-3-carboxylic acid by hydrolyzing ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH), 2N or similar concentration[6]

-

Hydrochloric Acid (HCl), 4M[6]

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, pH paper/meter, filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: Suspend the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol), in an aqueous solution of sodium hydroxide (e.g., 2N, 150 mL) in a round-bottom flask equipped with a magnetic stir bar.[6] Causality: The ester is poorly soluble in water, hence a suspension. The strong base (NaOH) is the hydrolyzing agent that cleaves the ethyl ester to form the sodium carboxylate salt.

-

Hydrolysis: Attach a condenser to the flask and heat the mixture to reflux. Maintain reflux with vigorous stirring for 2-3 hours.[6] Causality: The elevated temperature provides the necessary activation energy for the saponification reaction. The reaction progress can be monitored by TLC until the starting material spot disappears.

-

Cooling and Neutralization: After the reaction is complete, cool the solution to room temperature (approx. 20°C).[6] Slowly add hydrochloric acid (e.g., 4M) dropwise while stirring. Causality: Cooling prevents uncontrolled effervescence during neutralization. The acid protonates the sodium carboxylate salt and the phenoxide, making the molecule neutral.

-

Precipitation: Continue adding HCl until the pH of the solution reaches approximately 4.[6] A solid precipitate of the product will form. Causality: The product is least soluble in its neutral form. Adjusting the pH to ~4 ensures complete protonation and maximizes precipitation from the aqueous solution, forming a self-validating checkpoint—the appearance of a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid on the filter paper with a small amount of cold water or a mixture of ethanol and water to remove any residual salts or impurities.[6] Causality: A cold solvent is used to wash the product without re-dissolving a significant amount of it, thereby ensuring a clean product with a high yield.

-

Drying: Dry the collected solid thoroughly, for instance, in a vacuum oven. The final product should be an off-white solid with an expected yield typically exceeding 90%.[6]

Biological and Pharmacological Significance

The 4-hydroxyquinoline-3-carboxylic acid motif is a pharmacologically significant scaffold, serving as the core for a multitude of bioactive compounds.[2] Its versatility allows for chemical modifications at various positions, leading to derivatives with diverse biological activities.

-

Antibacterial Agents: This scaffold is the foundation of the quinolone and fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[1]

-

Anticancer and Antiproliferative Activity: Derivatives have been developed as potent inhibitors of specific cellular targets in cancer. For example, certain 2-substituted derivatives have shown selective inhibitory activity against SIRT3, a mitochondrial deacetylase implicated in cancer metabolism, leading to cell cycle arrest in leukemic cell lines.[9]

-

Antiviral Properties: The quinolone framework is present in compounds designed as inhibitors of viral enzymes, such as HIV-1 integrase.[2]

-

Central Nervous System (CNS) Activity: The structural isomer, 2-hydroxyquinoline-4-carboxylic acid (Kynurenic Acid), is a well-known endogenous antagonist of excitatory amino acid receptors like the NMDA receptor.[1][10][11] While 4-hydroxyquinoline-3-carboxylic acid is not kynurenic acid, the shared quinoline core suggests that derivatives could be explored for neurological applications, potentially as antagonists of glutamate or nicotinic receptors.[10][12]

-

Other Applications: The core is also utilized in developing cannabinoid receptor modulators and as a reagent in analytical chemistry for detecting metal ions.[2][4]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

GHS Hazard Classification:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

4-Hydroxyquinoline-3-carboxylic acid is far more than a simple chemical intermediate; it is a validated and highly versatile platform for drug discovery. Its unique keto-enol tautomerism, coupled with a straightforward and high-yielding synthesis, makes it an attractive starting point for medicinal chemists. The proven success of this scaffold in generating clinically essential antibiotics provides a strong foundation for its continued exploration in developing novel therapeutics for cancer, viral infections, and neurological disorders. This guide provides the core technical knowledge that should empower researchers to confidently utilize this valuable molecule in their scientific endeavors.

References

- 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0. J&K Scientific.

- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis. ChemicalBook.

- 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875.

- Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. Frontiers in Endocrinology.

- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini Reviews in Medicinal Chemistry.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.

- 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352.

- 4-Hydroxyquinoline-3-carboxylic acid | CAS No- 34785-11-0. Simson Pharma Limited.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | 34785-11-0. ChemicalBook.

- 4-Hydroxyquinoline-3-carboxylic acid 97% | 34785-11-0. Sigma-Aldrich.

- Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges. PMC, PubMed Central.

- Kynurenic acid. Wikipedia.

- 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9). Cayman Chemical.

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | 34785-11-0 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]

- 11. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 12. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 4-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Its biological activity is intrinsically linked to its chemical structure and, most notably, its tautomeric forms. This guide provides a comprehensive exploration of the structural nuances of 4-hydroxyquinoline-3-carboxylic acid, with a primary focus on its complex tautomeric equilibria. We will delve into the interplay between the enol, keto, and zwitterionic tautomers, the factors governing their stability, and the spectroscopic techniques employed for their characterization. This document is intended to be a valuable resource for researchers engaged in the design and development of novel quinoline-based pharmaceuticals.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The 4-quinolone-3-carboxylic acid core, in particular, is the foundational structure for the highly successful class of quinolone antibiotics[1]. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of fluoroquinolone antibiotics[2]. Beyond their antibacterial prowess, derivatives of this scaffold have demonstrated potential as antitumor, anti-HIV, and cannabinoid receptor modulating agents[1].

The biological efficacy of these compounds is not solely dependent on the substituents appended to the quinoline core but is also profoundly influenced by the subtle, yet critical, phenomenon of tautomerism. The ability of 4-hydroxyquinoline-3-carboxylic acid to exist in multiple, readily interconvertible structural forms has profound implications for its physicochemical properties, such as solubility, lipophilicity, and, most importantly, its interactions with biological targets. A thorough understanding of its tautomeric landscape is therefore paramount for rational drug design and development.

The Tautomeric Landscape of 4-Hydroxyquinoline-3-carboxylic Acid

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of 4-hydroxyquinoline-3-carboxylic acid, the tautomerism is multifaceted, involving keto-enol and zwitterionic forms.

Keto-Enol Tautomerism

The most prominent tautomeric relationship in 4-hydroxyquinoline-3-carboxylic acid is the equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form.

-

Enol Tautomer (4-Hydroxyquinoline-3-carboxylic acid): This form is characterized by a hydroxyl group at the C4 position of the quinoline ring.

-

Keto Tautomer (4-Oxo-1,4-dihydroquinoline-3-carboxylic acid): In this form, the oxygen at C4 is a carbonyl group, and the nitrogen at position 1 is protonated.

The position of this equilibrium is dictated by a delicate balance of several factors, including:

-

Intramolecular Hydrogen Bonding: The presence of a hydrogen bond acceptor at the 3-position, such as the carboxylic acid group, can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond[3][4].

-

Aromaticity: Theoretical calculations on related quinolone esters have shown that the enol (hydroxyquinoline) form possesses two aromatic rings, while in the keto (oxoquinoline) tautomers, the nitrogen-containing ring is essentially non-aromatic. This greater aromatic stabilization often favors the enol form[5].

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may stabilize the more polar keto tautomer.

-

Substituent Effects: Electron-withdrawing or -donating groups on the quinoline ring can shift the equilibrium.

The Zwitterionic Tautomer

In addition to the keto-enol tautomerism, 4-hydroxyquinoline-3-carboxylic acid can also exist as a zwitterion . This dipolar ionic form arises from the internal transfer of a proton from the acidic carboxylic acid group to the basic quinoline nitrogen atom. The presence of zwitterionic species has been confirmed in the solid state for some hydroxyquinoline carboxylic acids through 13C and 15N NMR spectroscopy. In solution, particularly in polar solvents like DMSO, an equilibrium mixture of the neutral hydroxyquinoline carboxylic acid and the zwitterionic form is often observed[6].

The following diagram illustrates the tautomeric equilibria of 4-hydroxyquinoline-3-carboxylic acid:

Caption: Tautomeric equilibria of 4-hydroxyquinoline-3-carboxylic acid.

Spectroscopic Characterization of Tautomers

The elucidation of the predominant tautomeric form and the study of the equilibrium dynamics rely heavily on various spectroscopic techniques. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution and in the solid state.

-

¹H NMR: The chemical shifts of protons, particularly those attached to nitrogen and oxygen, and the protons on the quinoline ring, are sensitive to the tautomeric form. For example, the presence of a broad signal for the N-H proton is indicative of the keto form, while a sharp O-H signal suggests the enol form. In DMSO-d6, the carboxylic acid proton typically appears as a very broad singlet at a high chemical shift.

-

¹³C NMR: The chemical shift of the C4 carbon is highly diagnostic. In the enol form, C4 is bonded to a hydroxyl group and resonates at a chemical shift typical for an aromatic carbon bearing an oxygen atom. In the keto form, C4 is a carbonyl carbon and will exhibit a significantly downfield chemical shift (typically > 170 ppm).

Table 1: Expected NMR Chemical Shift Ranges for Tautomers of 4-Hydroxyquinoline-3-carboxylic Acid (in DMSO-d6)

| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Enol | O-H (hydroxyl): variable, sharpAromatic protons: 6.5-8.5 | C4: ~160-170 |

| Keto | N-H: variable, broadAromatic protons: 7.0-9.0 | C4: >170 |

| Zwitterion | N⁺-H: downfield, broadAromatic protons: shifted due to positive charge | C4: similar to enolCOO⁻: ~165-175 |

Note: These are approximate ranges and can be influenced by concentration, temperature, and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Enol Form: The spectrum will be dominated by a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) and another O-H stretching band from the phenolic hydroxyl group (around 3200-3600 cm⁻¹). A C=O stretch from the carboxylic acid will be observed around 1680-1710 cm⁻¹.

-

Keto Form: A characteristic C=O stretching band for the quinolone carbonyl will appear in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will be observed around 3300-3500 cm⁻¹. The carboxylic acid C=O and O-H stretches will also be present.

-

Zwitterionic Form: The spectrum will show the absence of the carboxylic acid O-H stretch and the appearance of a broad N⁺-H stretching band. The carboxylate group (COO⁻) will exhibit characteristic asymmetric and symmetric stretching vibrations.

UV-Vis Spectroscopy

The electronic transitions in the molecule are sensitive to the extent of conjugation, which differs between the tautomers. The enol form, with its fully aromatic quinoline ring, is expected to have a different absorption spectrum compared to the keto form, where the aromaticity of the nitrogen-containing ring is disrupted. By analyzing the changes in the absorption spectra in different solvents or at different pH values, the tautomeric equilibrium can be studied[7][8].

Experimental Protocols for Tautomer Characterization

The following are generalized protocols for the spectroscopic analysis of 4-hydroxyquinoline-3-carboxylic acid tautomerism.

NMR Spectroscopy Protocol

Caption: Workflow for NMR analysis of tautomerism.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, acetonitrile).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the solvent).

-

Place the sample in the IR spectrometer and acquire the spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the different functional groups (O-H, N-H, C=O).

-

Compare the observed frequencies with known values to infer the predominant tautomeric form.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-0.8).

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement in solvents of different polarities to observe any shifts in λmax, which can indicate a change in the tautomeric equilibrium.

-

Conclusion and Future Perspectives

The tautomeric behavior of 4-hydroxyquinoline-3-carboxylic acid is a critical aspect of its chemical identity, with direct implications for its application in drug discovery and development. The equilibrium between the enol, keto, and zwitterionic forms is a dynamic process influenced by both intrinsic structural features and the surrounding environment. A multi-pronged spectroscopic approach, combining NMR, IR, and UV-Vis techniques, is essential for a comprehensive understanding of this tautomeric landscape.

Future research in this area could focus on the quantitative determination of the tautomeric ratios under various physiological conditions, which would provide valuable insights for predicting the behavior of these compounds in biological systems. Furthermore, computational studies can complement experimental data to provide a deeper understanding of the energetic differences between the tautomers and the transition states for their interconversion. Ultimately, a thorough grasp of the tautomerism of 4-hydroxyquinoline-3-carboxylic acid and its derivatives will empower medicinal chemists to design more effective and targeted therapeutic agents.

References

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 183-189. [Link][3][4]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link][7]

-

A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119. [Link][6]

-

Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

-

IR Spectroscopy. e-PG Pathshala. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

3-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

-

4-Quinolone-3-carboxylic acid. PubChem. [Link]

-

Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

The ¹H-NMR spectrum corresponding to newly synthesized compound 4,... ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326. [Link][2]

-

Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12416–12426. [Link][5]

-

4-hydroxyquinoline-3-carboxylic acid. Stenutz. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(21), 10815–10821. [Link][8]

-

The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. ChemRxiv. [Link]

-

Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(1), 135-151. [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(6), 759-773. [Link][1]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

-

Tautomerism and Expert Systems in Spectroscopy. Spectroscopy, 29(8), 1-8. [Link]

-

Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. [Link]

-

4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Research Scientific. [Link]

Sources

- 1. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infrared spectra of 6-thioguanine tautomers. An experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099) [hmdb.ca]

- 6. Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide | C18H23N3O3 | CID 54685835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxyquinoline-3-carboxylic acid, a significant heterocyclic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have garnered attention for a range of pharmacological activities. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in research and formulation development. This guide provides a comprehensive overview of these characteristics, offering both theoretical insights and practical methodologies for their assessment.

The structure of 4-hydroxyquinoline-3-carboxylic acid is characterized by a quinoline ring system substituted with both a hydroxyl and a carboxylic acid group. This unique combination of functional groups dictates its solubility behavior, particularly its pH-dependent nature, and influences its chemical stability. This document will delve into these aspects, providing a robust framework for scientists working with this molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 268-273 °C | |

| IUPAC Name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Solubility Profile

The solubility of 4-hydroxyquinoline-3-carboxylic acid is a critical parameter for its handling, formulation, and biological assessment. Its amphiprotic nature, stemming from the acidic carboxylic acid and the basic quinoline nitrogen, results in a distinct pH-dependent solubility profile.

pH-Dependent Aqueous Solubility

The presence of both an acidic and a basic ionizable group means the molecule can exist in cationic, neutral (zwitterionic), and anionic forms depending on the pH of the aqueous medium. This directly impacts its solubility.

-

Acidic pH: In strongly acidic conditions, the quinoline nitrogen is protonated, forming a cationic species. The carboxylic acid remains protonated. The overall charge should enhance solubility in aqueous media.

-

Isoelectric Point: At a specific pH, the net charge of the molecule will be zero, leading to the formation of a zwitterion. At or near this isoelectric point, the aqueous solubility is expected to be at its minimum.

-

Basic pH: In basic conditions, the carboxylic acid group deprotonates to form a carboxylate anion, which is significantly more water-soluble. At higher pH values, the hydroxyl group can also deprotonate.

Diagram of pH-Dependent Ionization States

Caption: Ionization states of 4-hydroxyquinoline-3-carboxylic acid at different pH values.

Solubility in Organic Solvents

The presence of the quinoline ring system imparts a degree of lipophilicity to the molecule, allowing for solubility in various organic solvents. The hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups favor solubility in polar protic and aprotic solvents.

While specific quantitative solubility data for 4-hydroxyquinoline-3-carboxylic acid is limited, data for structurally similar quinoline carboxylic acids can provide valuable guidance. For instance, quinoline-4-carboxylic acid has a reported solubility of 34 mg/mL in DMSO.[1] Quinoline-2-carboxylic acid is soluble in DMSO (≥27.7 mg/mL), ethanol (≥14.85 mg/mL), and to a lesser extent, in water (≥6.42 mg/mL with sonication).[2] It is reasonable to expect that 4-hydroxyquinoline-3-carboxylic acid will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as ethanol and methanol.

Summary of Expected Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Low (pH-dependent) | Zwitterionic nature at isoelectric point limits solubility. |

| DMSO, DMF | High | Polar aprotic nature effectively solvates the molecule. |

| Methanol, Ethanol | Moderate | Polarity and hydrogen bonding capabilities facilitate dissolution. |

| Acetonitrile | Low to Moderate | Less polar than alcohols, may have limited solvating power. |

| Dichloromethane, Chloroform | Low | Non-polar nature is not conducive to solvating the polar functional groups. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of 4-hydroxyquinoline-3-carboxylic acid in various solvents.

-

Preparation: Add an excess amount of solid 4-hydroxyquinoline-3-carboxylic acid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Chemical Stability Profile

Assessing the chemical stability of 4-hydroxyquinoline-3-carboxylic acid is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may have altered efficacy or toxicity. Forced degradation studies are an essential tool for this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[3] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[3]

-

Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a key parameter. Quinoline derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although the core ring system is generally stable.

-

Oxidative Stability: The quinoline ring and the electron-rich phenol moiety may be susceptible to oxidation.[3] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]

-

Thermal Stability: Exposure to high temperatures can induce degradation. The solid form is generally more stable than solutions.

-

Photostability: The aromatic quinoline system can absorb UV radiation, potentially leading to photodegradation.[4][5] Studies on 4-hydroxyquinoline have shown it undergoes photochemical reactions upon UV irradiation.[4][5]

Diagram of a Forced Degradation Experimental Workflow

Caption: A typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 4-hydroxyquinoline-3-carboxylic acid.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Sample at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) and sample at various time points.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and identification.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 4-hydroxyquinoline-3-carboxylic acid and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating quinolone derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., phosphate buffer or water with a pH modifier like formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound and its more or less polar degradation products.

-

Detection: UV detection is suitable for quinoline derivatives due to their strong chromophores. The detection wavelength should be chosen at the λmax of 4-hydroxyquinoline-3-carboxylic acid for optimal sensitivity, which is expected to be in the range of 290-330 nm based on similar structures.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is important for reproducible retention times.

Experimental Protocol: HPLC Method Development and Validation

-

Method Development:

-

Select an appropriate C18 column.

-

Evaluate different mobile phase compositions (e.g., varying the ratio of acetonitrile to a buffered aqueous phase at different pH values) to optimize the separation of the parent peak from any degradation products generated during forced degradation studies.

-

Determine the optimal detection wavelength by acquiring the UV spectrum of 4-hydroxyquinoline-3-carboxylic acid.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically achieved by analyzing stressed samples and showing that the peak for the main compound is pure.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-hydroxyquinoline-3-carboxylic acid. The pH-dependent solubility is a key characteristic that must be considered in all experimental designs. While specific quantitative data for this molecule is still emerging, the provided methodologies and data from related compounds offer a strong starting point for researchers. The successful development and application of this compound in pharmaceutical and scientific research are contingent on a solid understanding of these fundamental properties. The detailed experimental protocols provided herein are intended to empower scientists to generate the necessary data to advance their research and development efforts.

References

- Sherin PS, Gritsan NP, Tsentalovich YP. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochem Photobiol Sci. 2009 Nov;8(11):1550-7.

- Prajapati P, Patel K. Forced Degradation Studies. MedCrave Online. 2016;1(1):1-3.

- Sherin PS, Gritsan NP, Tsentalovich YP. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

-

Solubility of Things. Quinoline-4-carboxylic acid. Available from: [Link]

- Mamedov VA, Kalinina NV, Gubaidullin AT, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2017;60(15):6517-6535.

Sources

Foreword: The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold - A Privileged Framework in Medicinal Chemistry

An In-Depth Technical Guide Topic: Potential Biological Activities of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives Audience: Researchers, scientists, and drug development professionals.

The 4-hydroxyquinoline-3-carboxylic acid core, often referred to as a 4-quinolone-3-carboxylic acid, represents a quintessential "privileged structure" in the landscape of medicinal chemistry.[1] Its rigid bicyclic system, combined with versatile functional handles—a hydroxyl group, a carboxylic acid, and multiple positions on the aromatic rings for substitution—provides an exceptional platform for designing molecules with diverse pharmacological profiles. The serendipitous discovery of its antibacterial effects as a byproduct in chloroquine synthesis paved the way for the development of the entire class of fluoroquinolone antibiotics, cementing its importance in therapeutic history.[2][3]

This guide moves beyond the classical antibacterial applications to provide an in-depth exploration of the broader biological potential of its derivatives. We will dissect the mechanistic underpinnings of their anticancer, antiviral, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The narrative is designed to not only present established findings but also to illuminate the causal relationships between chemical structure and biological function, offering field-proven insights for the rational design of next-generation therapeutics.

Part 1: Anticancer and Cytotoxic Activities

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those with multidrug resistance.[2][4] The mechanism of action is often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Mechanistic Insights: Targeting Critical Cancer Pathways

A primary strategy through which these derivatives exert their effects is the inhibition of enzymes that are overactive in cancer cells.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway. By inhibiting DHODH, these compounds can induce pyrimidine depletion, leading to cell cycle arrest and halting tumor growth.[5] This mechanism provides a therapeutic window, as normal cells can often rely on salvage pathways for pyrimidine synthesis.

-

Kinase Inhibition: Certain derivatives have been identified as inhibitors of key signaling kinases. For instance, in silico and in vitro studies have shown that specific analogues can bind to and inhibit anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2), both of which are validated targets in cancer therapy.[4]

The diagram below illustrates the workflow for screening potential anticancer compounds, from initial cytotoxicity assessment to mechanistic studies.

Caption: General workflow for in vitro evaluation of anticancer activity.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit 50% of cell viability. Several derivatives have shown potent activity, with IC₅₀ values in the low micromolar range.

| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Benzylidene Derivatives | Colo 320 (resistant colon) | 4.58 - 14.08 | [2] |

| Benzylidene Derivatives | Colo 205 (sensitive colon) | 2.34 - 16.54 | [2] |

| 4-Hydroxyquinolone Analogues | HCT116 (colon) | Promising Activity | [4] |

| 4-Hydroxyquinolone Analogues | A549 (lung), PC3 (prostate) | Moderate Activity | [4] |

| 2-phenyl-quinoline-4-carboxylic acid | THP-1 (leukemia) | 0.87 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activities

The 4-quinolone-3-carboxylic acid scaffold is perhaps most famous for its antibacterial prowess.[1] However, its antimicrobial spectrum extends further to include potent antiviral and, to a lesser extent, antifungal activities.

Antibacterial Activity

The mechanism of action for quinolone-based antibacterials typically involves the disruption of essential bacterial enzymes responsible for DNA replication, namely DNA gyrase and topoisomerase IV.[7] This leads to breaks in the bacterial chromosome and ultimately cell death. The addition of a fluorine atom at the C-6 position and various substituents at C-7 significantly enhances this activity, giving rise to the fluoroquinolone class.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| N-substituted-β-amino acid derivatives | S. aureus, S. pyogenes | 0.12 - 32 | [9] |

| N-substituted-β-amino acid derivatives | E. coli, S. typhi | 0.12 - >1024 | [10] |

| 4-oxoquinolizine derivatives | S. aureus (MRSA) | Highly Active | [11] |

| 4-oxoquinolizine derivatives | S. pneumoniae | Good Susceptibility | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antibacterial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antiviral Activity

The antiviral activity of these derivatives is often achieved through novel mechanisms, including the inhibition of viral enzymes or host-cell factors essential for viral replication.

-

HIV-1 Integrase Inhibition: Some 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been designed as inhibitors of HIV-1 integrase, a key enzyme that inserts the viral DNA into the host cell's genome.[1][12] While initial compounds showed moderate activity, the scaffold is considered a viable template for further optimization.[12]

-

Host DHODH Inhibition: As with anticancer activity, inhibiting the host cell enzyme DHODH has proven to be a powerful broad-spectrum antiviral strategy.[13] By depleting the intracellular pyrimidine pool, these compounds prevent the replication of viruses that rely on the host's machinery for nucleic acid synthesis. This approach is less prone to the development of viral resistance compared to drugs targeting viral proteins.[13]

-

Other Viral Targets: Derivatives have also shown activity against viruses like Bovine Herpesvirus type 5 (BoHV-5) and Tobacco Mosaic Virus (TMV), suggesting a broad range of potential applications.[14][15][16] For BoHV-5, some compounds showed significant inhibition of virus production in the later stages of the replication cycle.[15]

Caption: Inhibition of host DHODH to block viral replication.

Quantitative Data: Antiviral Potency

Antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

| Compound Class | Virus | Target | Activity (EC₅₀/IC₅₀) | Reference |

| 4-quinoline carboxylic acid | VSV, WSN-Influenza | Host DHODH | 1.9 nM / 41 nM | [13] |

| 4-oxoquinoline-3-carboxamide | BoHV-5 | Viral Replication Cycle | 6.0 µM | [15] |

| 4-hydroxy-2-oxo-quinoline | HIV-1 | Integrase | 16 µM | [12] |

Part 3: Anti-Inflammatory Activity

Several quinoline carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties, in some cases exceeding the potency of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in cellular models.[17]

Mechanism of Action

Unlike typical NSAIDs that inhibit cyclooxygenase (COX) enzymes, some quinoline derivatives appear to work through different pathways. Mechanistic studies suggest that their anti-inflammatory effects may be due to the down-regulation of T-cell function.[18] In cellular models using macrophages, these compounds have been shown to effectively inhibit the inflammatory response triggered by lipopolysaccharide (LPS).[17] This distinct mechanism of action suggests they would not carry the same risk of gastrointestinal side effects associated with COX inhibition.[18]

Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), from macrophages stimulated with LPS.

-

Cell Culture: Culture RAW264.7 murine macrophage cells and seed them into 96-well plates at an appropriate density. Allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the NO concentration.

-

-

Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure the observed effects are not due to cytotoxicity.[17]

Conclusion and Future Outlook

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a remarkably versatile platform that has yielded compounds with potent and diverse biological activities. Its derivatives have demonstrated significant promise as anticancer agents by targeting critical cellular machinery like DHODH and protein kinases. The scaffold's legacy in developing antibacterials continues to evolve, while its expansion into broad-spectrum antiviral and non-classical anti-inflammatory agents highlights its vast therapeutic potential.

Future research should focus on optimizing the structure-activity relationships for each therapeutic area to enhance potency and selectivity while minimizing off-target effects. The development of derivatives that can overcome drug resistance in both cancer and infectious diseases remains a critical goal.[2][11] The continued exploration of this privileged structure is poised to deliver novel and effective therapeutic agents for some of the most pressing challenges in human health.

References

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Google Books.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.

- 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (n.d.). PMC - NIH.

- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Europe PMC.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). PMC - PubMed Central.

- Antiviral Activity of 4-Oxoquinoline-3 - Carboxamide Derivatives against Bovine Herpesvirus Type 5. (2019). ResearchGate.

- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). NIH.

- 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. (n.d.). Benchchem.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). PubMed.

- Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. (2019). PubMed.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). PMC - NIH.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (n.d.). PubMed.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI.

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxyquinoline-3-carboxylic acid analogs and their potential uses

An In-Depth Technical Guide to 4-Hydroxyquinoline-3-carboxylic Acid Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline-3-carboxylic Acid

The 4-hydroxyquinoline-3-carboxylic acid core is a heterocyclic scaffold of significant interest in medicinal chemistry, often referred to as a "privileged structure." This designation arises from its ability to exist in tautomeric equilibrium with its 4-quinolone form, enabling it to interact with a diverse range of biological targets through various binding modes, including hydrogen bonding, π-π stacking, and metal chelation. Its rigid bicyclic framework provides a robust anchor for substituent derivatization, allowing for the fine-tuning of physicochemical properties and pharmacological activities.

The journey of this scaffold began serendipitously as an intermediate by-product in the synthesis of the antimalarial drug chloroquine, which subsequently led to the development of the vast class of fluoroquinolone antibiotics. Since this discovery, analogs of 4-hydroxyquinoline-3-carboxylic acid have been explored for a multitude of therapeutic applications, including anticancer, anti-HIV, antimalarial, and neuroprotective activities. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and potential uses of these versatile compounds, aimed at researchers and professionals in drug discovery and development.

Part 1: General Synthetic Strategies and Methodologies

The construction of the 4-hydroxyquinoline-3-carboxylic acid core is typically achieved through well-established cyclization reactions. The Gould-Jacobs reaction is a cornerstone method, involving the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinolone ring system. Subsequent hydrolysis of the resulting ester at the C-3 position yields the desired carboxylic acid.

Modifications and alternative routes, such as the Conrad-Limpach synthesis and Pfitzinger reaction, allow for the introduction of diverse substituents on both the carbocyclic and heterocyclic rings. Post-cyclization modifications, including Suzuki couplings, N-alkylation, and amide bond formation, further expand the chemical space available for exploration.

Experimental Protocol: General Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines a standard procedure for synthesizing the core scaffold precursor.

Materials:

-

Substituted Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

Diphenyl ether

-

Ethanol

-

Hexanes

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, combine the substituted aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 2-3 hours. The reaction progress can be monitored by TLC. Upon completion, the intermediate anilinomethylenemalonate is typically purified by recrystallization from ethanol or an ethanol/water mixture.

-

Cyclization: Add the purified intermediate to a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes. The cyclization product will often precipitate from the hot solution.

-

Isolation: Allow the reaction mixture to cool to room temperature. Dilute the mixture with hexanes to facilitate further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether solvent. The crude ethyl 4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization.

-

Hydrolysis to Carboxylic Acid: Suspend the ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 3.0 eq). Heat the mixture to reflux for 2-4 hours until the solid dissolves and the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to approximately pH 4 using concentrated HCl. The 4-hydroxyquinoline-3-carboxylic acid product will precipitate as a solid.

-

Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization: Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel 4-hydroxyquinoline-3-carboxylic acid analogs.

Caption: A generalized workflow for the discovery and development of therapeutic agents based on the 4-hydroxyquinoline-3-carboxylic acid scaffold.

Part 2: Therapeutic Applications and Structure-Activity Relationships

Anticancer Activity: Targeting Cellular Respiration

A significant area of investigation for 4-hydroxyquinoline-3-carboxylic acid analogs has been their potential as anticancer agents through the inhibition of cellular respiration. Studies have shown that these compounds can act as inhibitors of dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.

Mechanism & Causality: The inhibition of these key metabolic enzymes disrupts cellular energy production, leading to oxidative stress and ultimately apoptosis in cancer cells, which often rely heavily on specific metabolic pathways (the Warburg effect). The causality behind the experimental design often involves correlating enzyme inhibition with cytotoxicity in cancer cell lines. Lipophilicity has been identified as a critical factor for activity; more lipophilic congeners demonstrate a clear specificity for inhibiting mitochondrial enzymes, likely due to improved transport across the mitochondrial membrane.

Structure-Activity Relationship (SAR):

-

Lipophilicity: A direct correlation exists between the lipophilicity of substituents (often at the C-7 position) and inhibitory activity against mitochondrial malate dehydrogenase and Ehrlich ascites tumor cell respiration.

-

C-3 Position: The free carboxylic acid at the C-3 position is crucial for activity. Esterification or conversion to an amide can significantly alter or abolish the desired activity, as seen in related antimalarial studies.

-

C-2 and C-4 Positions: Modifications at the C-2 and C-4 positions have been shown to modulate cytotoxicity. For instance, the introduction of various aryl groups can lead to selective toxicity towards multidrug-resistant cancer cells.

| Analog Series | Key Structural Feature | Observed Biological Activity | Reference |

| 7-O-Alkyl/Aryl Ethers | Increased lipophilicity at C-7 | Potent inhibitors of mitochondrial malate dehydrogenase and cell respiration. | |

| 2,4-Disubstituted Derivatives | Varied aryl groups at C-2 | Selective cytotoxicity against cancer cell lines (MCF-7, K562). | |

| 3-Carboxyl Modifications | Ester or amide at C-3 | Abolished antimalarial activity, suggesting the free acid is key for some targets. |

Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to pyrimidine depletion, halting cell cycle progression at the S-phase, making it an attractive target for cancer, autoimmune disorders, and parasitic diseases.

Structure-Guided Design: A structure-guided approach has led to the development of highly potent 4-quinoline carboxylic acid inhibitors of DHODH. The design strategy focuses on maintaining the essential pharmacophore—the carboxylic acid which forms a critical salt bridge with an arginine residue (R136) in the binding pocket—while introducing new hydrogen-bonding interactions with other residues. For example, analogs were designed to form novel interactions with residues T63 and Y356, leading to compounds with nanomolar potency.

Visualization: DHODH Inhibition Pathway

This diagram shows the de novo pyrimidine synthesis pathway and the point of inhibition by 4-quinoline carboxylic acid analogs.

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by 4-quinoline carboxylic acid analogs blocks the de novo pyrimidine synthesis pathway.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a method to determine the inhibitory concentration (IC₅₀) of test compounds against human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-dihydroorotic acid (substrate)

-

Coenzyme Q₁₀ (CoQ₁₀) (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 600 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.

-

Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:

-

Assay Buffer

-

CoQ₁₀ (final concentration ~100 µM)

-

DCIP (final concentration ~120 µM)

-

L-dihydroorotic acid (final concentration ~200 µM)

-

Test compound (final DMSO concentration ≤ 1%)

-

-

Controls: Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% activity) on each plate.

-

Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of recombinant human DHODH to each well.

-

Incubation and Measurement: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., sigmoidal model) to determine the IC₅₀ value.

Antimalarial Activity

Analogs of 4-hydroxyquinoline-3-carboxylic acid, specifically 4(1H)-quinolones, have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Structure-Activity Relationship (SAR):

-

C-3 Position: The nature of the substituent at the C-3 position is a critical determinant of antimalarial potency. The 3-carboxyl ester group is associated with the highest potency.

-

Causality: Replacing the 3-carboxyl ester with a 3-carboxylic acid or a 3-carboxylic amide leads to a complete loss of activity. This suggests that the ester may be crucial for cell permeability, target engagement, or it may act as a prodrug that is hydrolyzed within the parasite.

-

C-2 and C-7 Positions: The presence of an aryl group (e.g., m,p-methylenedioxyphenyl) at the C-2 position and a methoxy group at the C-7 position are features of highly potent analogs.

Visualization: Core SAR for Antimalarial Activity

Caption: Key structure-activity relationships for the 4-quinolone-3-carboxylic acid scaffold against P. falciparum.

Part 3: Future Perspectives and Conclusion

The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability of its analogs to modulate diverse biological targets underscore its "privileged" status.

Future research will likely focus on several key areas:

-

Target Selectivity: Enhancing selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Designing next-generation analogs that can circumvent known resistance mechanisms, particularly in infectious diseases and oncology.

-

Novel Mechanisms of Action: Exploring new biological targets for this scaffold beyond well-established ones like topoisomerases and dehydrogenases.

-

Optimized Pharmacokinetics: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are viable clinical candidates.

References

- Coats, E. A., Shah, K. J., Milstein, S. R., Genther, C. S., Nene, D. M., Roesener, J., Schmidt, J., Pleiss, M., Wagner, E., & Baker, J. K. (

A-Z of 4-hydroxyquinoline-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Core's Enduring Legacy